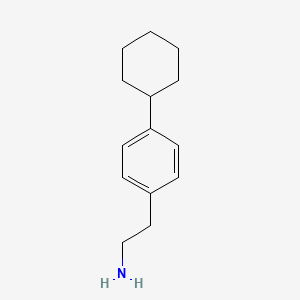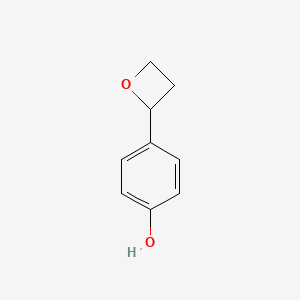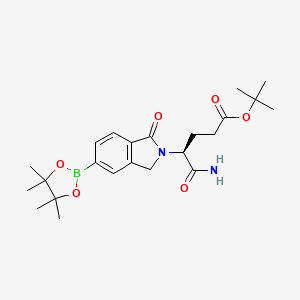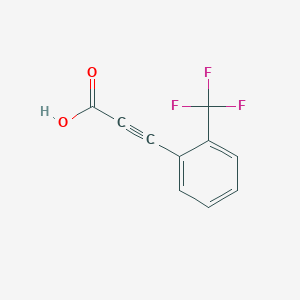
2-Chloro-5-fluoro-6-methoxypyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-fluoro-6-methoxypyridin-3-amine is a chemical compound with the molecular formula C6H6ClFN2O and a molecular weight of 176.58 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-6-methoxypyridin-3-amine typically involves the substitution reactions on a pyridine ring. One common method involves the diazotization of substituted 2-aminopyridines followed by nucleophilic substitution reactions . The reaction conditions often require the use of specific reagents such as sodium nitrite (NaNO2) in the presence of hydrofluoric acid (HF) for the diazotization step .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
2-Chloro-5-fluoro-6-methoxypyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted pyridine derivative .
科学的研究の応用
2-Chloro-5-fluoro-6-methoxypyridin-3-amine has several applications in scientific research:
作用機序
as a pyridine derivative, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions . The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-Chloro-6-methoxypyridin-3-amine
- 5-Chloro-6-methoxypyridin-3-amine
- 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine
Uniqueness
2-Chloro-5-fluoro-6-methoxypyridin-3-amine is unique due to the specific positioning of its substituents on the pyridine ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
特性
分子式 |
C6H6ClFN2O |
|---|---|
分子量 |
176.57 g/mol |
IUPAC名 |
2-chloro-5-fluoro-6-methoxypyridin-3-amine |
InChI |
InChI=1S/C6H6ClFN2O/c1-11-6-3(8)2-4(9)5(7)10-6/h2H,9H2,1H3 |
InChIキー |
ODXFDSKODKTFAC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=N1)Cl)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol](/img/structure/B13646213.png)
![Ethyl 5-bromobenzo[d]oxazole-7-carboxylate](/img/structure/B13646218.png)







![1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B13646274.png)
